(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one
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Overview
Description
(S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
Uniqueness
(S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in drug design and other scientific research applications.
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
(7'aS)-spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one |
InChI |
InChI=1S/C8H11NO4/c10-7-9-5-8(12-1-2-13-8)3-6(9)4-11-7/h6H,1-5H2/t6-/m0/s1 |
InChI Key |
XZODQXICZHTFEW-LURJTMIESA-N |
Isomeric SMILES |
C1COC2(O1)C[C@H]3COC(=O)N3C2 |
Canonical SMILES |
C1COC2(O1)CC3COC(=O)N3C2 |
Origin of Product |
United States |
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